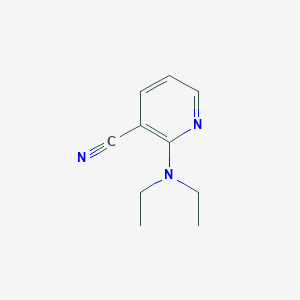
2-(diethylamino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Cyano-2-diethylaminopyridine derivatives involves a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of 3-Cyano-2-diethylaminopyridine can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving 3-Cyano-2-diethylaminopyridine include the synthesis of 2-amino-3-cyano pyridines derivatives. This process involves the reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate at 100 °C under solvent-free conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Cyano-2-diethylaminopyridine can be analyzed using various techniques. These include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . Thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .科学的研究の応用
Novel Synthesis Methods
Research has shown innovative methods for synthesizing derivatives of 3-cyano-2-diethylaminopyridine, demonstrating its utility in creating structurally diverse compounds. Villemin et al. (2013) developed a solventless synthesis technique for new cyano-2-aminopyridine derivatives using enaminonitriles under microwave irradiation, highlighting a sustainable approach to compound development (Villemin et al., 2013). Similarly, Zhang et al. (2016) established a solvent-free synthesis method for novel steroidal 3-cyano-2-aminopyridines, which could lead to advancements in the pharmaceutical and material sciences (Zhang et al., 2016).
Antibacterial Applications
Kibou et al. (2022) demonstrated the antibacterial potential of 2-aminopyridine derivatives synthesized from 3-cyano-2-diethylaminopyridine. Their study indicated that these compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria, showcasing the potential of these derivatives in developing new antibacterial agents (Kibou et al., 2022).
Material Science and Catalysis
In the realm of material science, Achagar et al. (2022) illustrated the use of nanostructured catalysts for the synthesis of 2-amino-3-cyanopyridine derivatives. This process underscores the role of 3-cyano-2-diethylaminopyridine derivatives in facilitating efficient and environmentally friendly chemical reactions, which are crucial for the development of novel materials and catalysts (Achagar et al., 2022).
Photophysical and Biochemical Studies
Research into the photophysical properties of compounds derived from 3-cyano-2-diethylaminopyridine, such as the work by Ma et al. (2020), has opened avenues for their use as fluorescent chemosensors. These studies contribute to the development of novel probes for biochemical applications, enhancing our ability to detect and quantify biological and chemical phenomena (Ma et al., 2020).
将来の方向性
While specific future directions for 3-Cyano-2-diethylaminopyridine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
特性
IUPAC Name |
2-(diethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGNXYWTWFBRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434092 |
Source


|
| Record name | 3-Cyano-2-diethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17782-02-4 |
Source


|
| Record name | 3-Cyano-2-diethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B169671.png)

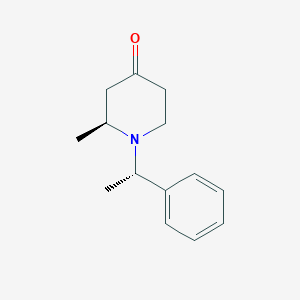
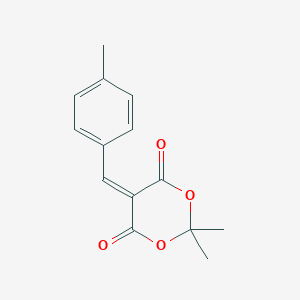
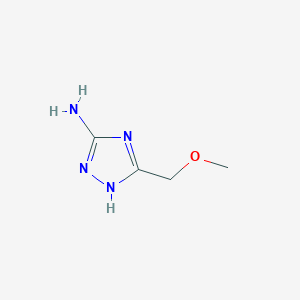


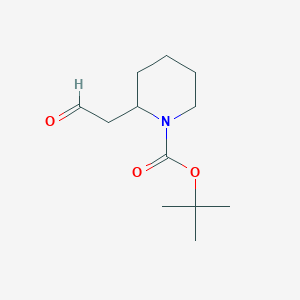
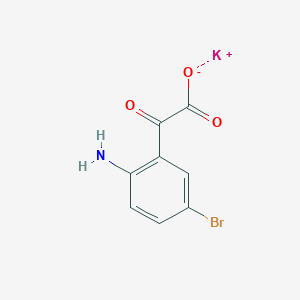
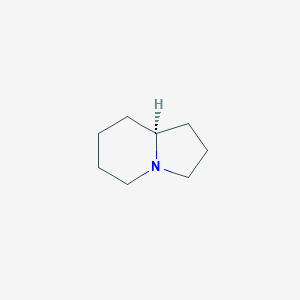

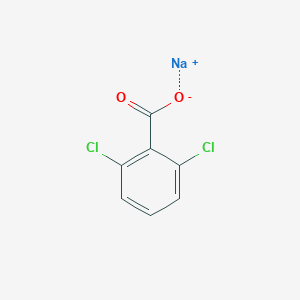
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
![3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate](/img/structure/B169711.png)
